

Documented Catalytic Performance with Anilinium Triflate

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Compound Focus: Anilinium triflate

CAS No.: 591-40-2

Cat. No.: S6647606

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The table below summarizes a key study utilizing **anilinium triflate**, showcasing its role in achieving electrocatalytic nitrogen fixation.

Table 1: Electrocatalytic Nitrogen Reduction Using Anilinium Triflate

Catalyst	Acid Source	Conditions	Major Product (Faradaic Efficiency)	Key Finding	Citation
P3BFe (Molecular Iron Complex)	[Ph ₂ NH ₂] [OTf] (Anilinium Triflate)	Et ₂ O, -35 °C, -2.1 V vs Fc ^{0/+}	NH₃ (28%)	Anilinium acid enables N ₂ RR catalysis; FE improved to ~28% with additive.	[1]

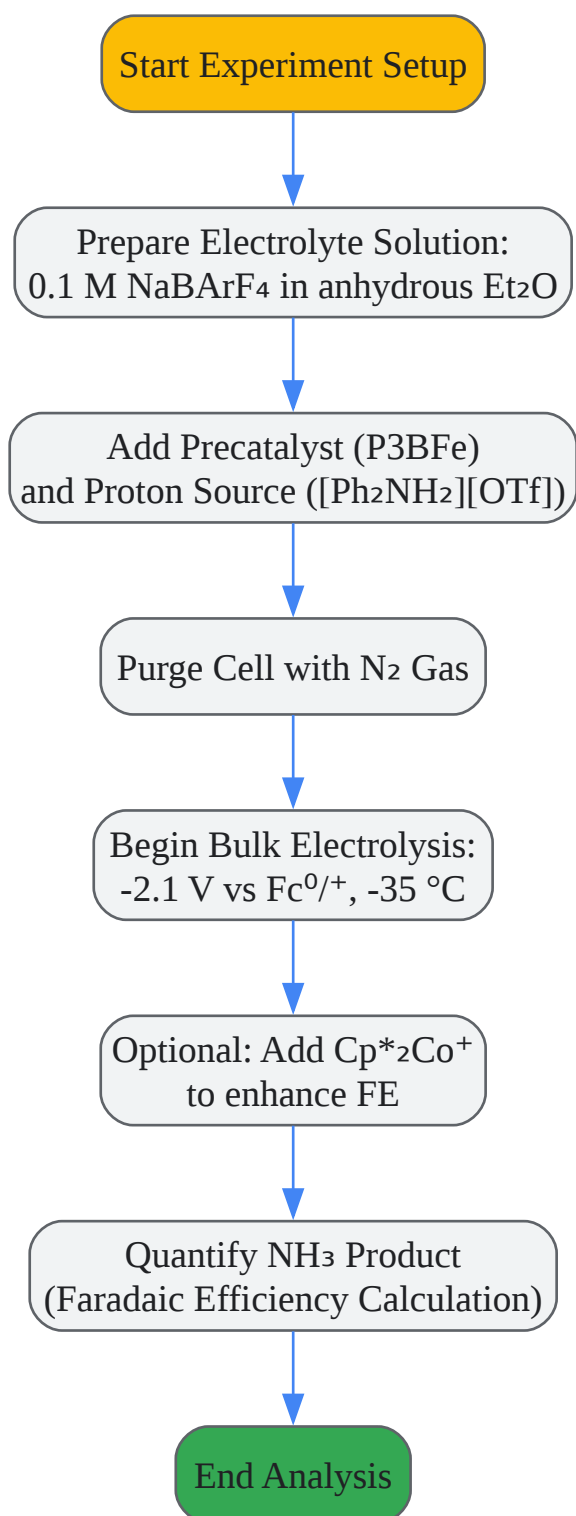
Detailed Experimental Protocol

The following methodology is adapted from the referenced study on electrocatalytic nitrogen reduction [1].

- 1. Electrochemical Setup:** The experiments were performed in a two-compartment electrochemical cell separated by a glass frit. The working electrode was a glassy carbon electrode, with a platinum wire counter electrode and a Ag/Ag⁺ reference electrode.

- **2. Electrolyte Preparation:** The electrolyte used was 0.1 M sodium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (NaBARF₄) in anhydrous diethyl ether (Et₂O), chosen for its solubility in this non-aqueous solvent.
- **3. Catalytic Procedure:**
 - The electrochemical cell was charged with the P3BFe precatalyst, NaBARF₄ electrolyte, and **anilinium triflate** ([Ph₂NH₂][OTf]) as the proton source.
 - The atmosphere was purged with N₂ gas.
 - Bulk electrolysis was conducted by holding a constant potential of -2.1 V (referenced to the Fc^{0/+} couple) at a temperature of -35 °C.
 - The addition of a stoichiometric equivalent of decamethylcobaltocenium (Cp*₂Co⁺) was found to enhance the yield, increasing the Faradaic efficiency for NH₃.
- **4. Product Analysis:** The formation of ammonia (NH₃) was quantified and verified using robust analytical techniques standard in the field, such as the indophenol blue method or ¹H NMR spectroscopy, accompanied by careful control experiments to confirm the source of nitrogen.

This experimental workflow can be visualized in the following diagram:



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Frequently Asked Questions (FAQ) & Troubleshooting

Q: Why is anilinium triflate used instead of a stronger acid? A: The key reason is **selectivity**. Stronger acids often lead to rapid, indiscriminate proton transfer, favoring the parasitic Hydrogen Evolution Reaction (HER) and lowering the Faradaic efficiency for the desired product (e.g., NH_3 from N_2). **Anilinium triflate** is a relatively weak acid that can facilitate **Proton-Coupled Electron Transfer (PCET)**, providing protons in a more controlled manner that can favor the multi-step N_2 reduction pathway over H_2 formation [1].

Q: The reported Faradaic efficiency is low (~28%). How can I improve it? A: The referenced study suggests several levers for optimization:

- **Additives:** Using an electron-transfer mediator like decamethylcobaltocenium (Cp^*_2Co^+) was shown to improve NH_3 yield and FE [1].
- **Catalyst Design:** Research on related systems (like Fe-porphyrins for CO_2 reduction) shows that precisely positioning proton-donating groups in the catalyst's secondary coordination sphere can dramatically improve selectivity by directing protons to the substrate and minimizing undesirable side reactions [2]. Consider exploring catalyst modifications.
- **Temperature & Solvent:** The reaction is highly sensitive to conditions. The reported high selectivity was achieved at low temperatures ($-35\text{ }^\circ\text{C}$) in diethyl ether, which suppresses competing reactions [1].

Q: Are there any known stability issues with anilinium triflate under these conditions? A: The search results do not indicate specific decomposition pathways for **anilinium triflate** itself under the described electrocatalytic conditions. However, a general challenge in these systems is catalyst degradation at highly reducing potentials. It is always recommended to monitor for catalyst decomposition, for example, through changes in the electrochemical profile or the formation of inactive species over time.

Q: Can I use anilinium triflate for other electrocatalytic reactions besides N_2 reduction? A: Yes, the principle of using a weak, bulky acid to suppress HER is broadly applicable. For instance, in electrochemical CO_2 reduction, using strong acids leads to predominant H_2 evolution, while weaker acids like phenol are preferred to maintain selectivity for CO [2]. **Anilinium triflate** could be a candidate proton source for other sensitive transformations where controlling proton delivery is critical.

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References

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